9-(3-ethoxy-4-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(3-Ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves a multi-step process. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with cyclohexanone in the presence of a suitable catalyst under reflux conditions. The reaction is followed by cyclization and oxidation steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy and hydroxy functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and have been studied for their antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are being explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes, due to its stable aromatic structure and functional groups .
Mechanism of Action
The mechanism of action of 9-(3-ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydroxyl and ethoxy groups play a crucial role in its binding affinity and specificity. Additionally, its aromatic structure allows for π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-hydroxyphenylacetic acid
- 4-(3-Ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- (3-Ethoxy-4-hydroxyphenyl)(hydroxy)acetic acid
Uniqueness
Compared to similar compounds, 9-(3-ethoxy-4-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione stands out due to its decahydroacridine core, which imparts unique chemical and biological properties. This core structure provides enhanced stability and allows for diverse functionalizations, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
9-(3-ethoxy-4-hydroxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C21H23NO4/c1-2-26-18-11-12(9-10-15(18)23)19-20-13(5-3-7-16(20)24)22-14-6-4-8-17(25)21(14)19/h9-11,19,22-23H,2-8H2,1H3 |
InChI Key |
LUXZXUZLZHGHHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)O |
Origin of Product |
United States |
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